molecular formula C8H9Cl2F2NO B15296435 1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride

1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride

Cat. No.: B15296435
M. Wt: 244.06 g/mol
InChI Key: CIRIPFVRBHUHNQ-UHFFFAOYSA-N
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Description

1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C8H9Cl2F2NO. It is known for its unique structure, which includes a chlorodifluoromethoxy group attached to a phenyl ring, and an amine group that is protonated to form the hydrochloride salt.

Preparation Methods

The synthesis of 1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the chlorodifluoromethoxy group: This step involves the reaction of a phenol derivative with chlorodifluoromethane in the presence of a base to form the chlorodifluoromethoxy group.

    Attachment to the phenyl ring: The chlorodifluoromethoxy group is then attached to a benzene ring through an electrophilic aromatic substitution reaction.

    Introduction of the methanamine group:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antimicrobial agent.

    Industry: It is used in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H9Cl2F2NO

Molecular Weight

244.06 g/mol

IUPAC Name

[3-[chloro(difluoro)methoxy]phenyl]methanamine;hydrochloride

InChI

InChI=1S/C8H8ClF2NO.ClH/c9-8(10,11)13-7-3-1-2-6(4-7)5-12;/h1-4H,5,12H2;1H

InChI Key

CIRIPFVRBHUHNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)Cl)CN.Cl

Origin of Product

United States

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